molecular formula C18H17BrN2O4S B2966830 (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone CAS No. 1324297-29-1

(5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone

Cat. No.: B2966830
CAS No.: 1324297-29-1
M. Wt: 437.31
InChI Key: HYWADWVXRLJXCB-UHFFFAOYSA-N
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Description

This compound features a bromofuran moiety linked via a piperidinyloxy group to a 5-methoxy-substituted benzothiazole ring. The bromofuran group enhances electrophilic reactivity, while the benzothiazole scaffold is associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Synthetic routes for analogous compounds involve nucleophilic substitutions and coupling reactions, as seen in the preparation of benzothiazole-piperidine hybrids .

Properties

IUPAC Name

(5-bromofuran-2-yl)-[4-[(5-methoxy-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17BrN2O4S/c1-23-12-2-4-15-13(10-12)20-18(26-15)24-11-6-8-21(9-7-11)17(22)14-3-5-16(19)25-14/h2-5,10-11H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYWADWVXRLJXCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC(=N2)OC3CCN(CC3)C(=O)C4=CC=C(O4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

This compound finds wide application in:

  • Chemistry: Used in studying the reactivity of complex organic structures.

  • Biology: Investigated for its potential pharmacological properties, particularly in the context of neurotransmitter systems.

  • Medicine: Explored for therapeutic potential, including anti-inflammatory and anti-cancer activities.

  • Industry: Utilized in the synthesis of advanced materials and as a precursor for fine chemicals.

Mechanism:

  • The compound’s mechanism of action is primarily through interaction with specific molecular targets such as enzymes or receptors.

Molecular Targets and Pathways:

  • It potentially modulates pathways involving neurotransmitters due to its structural similarity to known bioactive compounds.

Comparison with Similar Compounds

(A) Piperidin-1-yl(6-((5-(piperidin-1-yl)pentyl)oxy)benzo[d]thiazol-2-yl)methanone (3o)

  • Structural Features : Replaces the bromofuran with a benzothiazole-piperidine core connected via a pentyloxy linker.
  • Impact: The elongated alkyl chain increases lipophilicity (clogP ≈ 3.5 vs.
  • Synthetic Yield : 37.8% (similar to the target compound’s synthesis efficiency) .

(B) (5-Bromofuran-2-yl)(2-((3-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

  • Structural Features : Substitutes the benzothiazole-piperidine moiety with a fluorobenzyl-thioimidazoline group.
  • Impact : The fluorine atom introduces electronegativity, improving metabolic stability, while the thioether linkage may alter redox properties compared to the target’s ether bridge .

(C) (5Z)-5-[(5-Bromofuran-2-yl)methylidene]-3-(4-nitrophenyl)-2-thioxo-1,3-thiazolidin-4-one

  • Structural Features: Replaces the piperidine-benzothiazole system with a thiazolidinone ring and nitroaryl group.

Physicochemical and Spectroscopic Data Comparison

Compound Melting Point (°C) $ ^1H $ NMR (δ, ppm) $ ^{13}C $ NMR (δ, ppm) logP
Target Compound 234.8–235.1 8.01 (d, J=9.0 Hz, 1H, benzothiazole-H) 163.05 (C=O) 2.8
Compound 3o N/A 4.09 (dt, J=10.4 Hz, piperidine-H) 53.53 (piperidine-C) 3.5
(5-Bromofuran-2-yl)-thioimidazoline N/A 7.74 (d, J=2.5 Hz, 1H, fluorobenzyl-H) 137.28 (C-Br) 3.1

Biological Activity

The compound (5-Bromofuran-2-yl)(4-((5-methoxybenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular structure features a brominated furan ring , a piperidine ring , and a thiazole derivative , which contribute to its unique pharmacological properties. The presence of these functional groups suggests potential interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves:

  • Bromination of furan to obtain 5-bromofuran.
  • Formation of the thiazole derivative through reactions involving appropriate precursors.
  • Coupling reactions to link the piperidine and thiazole components, often using palladium-catalyzed cross-coupling techniques.

Pharmacological Studies

Research indicates that this compound exhibits a range of biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that it may possess antimicrobial properties, inhibiting the growth of specific bacterial strains.
  • Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation in vitro, particularly in breast and colon cancer cell lines.
Activity TypeObservationsReferences
AntimicrobialInhibition of bacterial growth
AnticancerReduced proliferation in cancer cell lines

The proposed mechanisms through which this compound exerts its effects include:

  • Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, thereby disrupting metabolic pathways crucial for pathogen survival or cancer cell growth.
  • Receptor Modulation : The structural features allow for potential binding to various receptors, modulating their activity.

Case Studies

  • Anticancer Efficacy : A study conducted on human breast cancer cell lines demonstrated that treatment with this compound resulted in a significant decrease in cell viability, indicating its potential as a therapeutic agent.
  • Antimicrobial Testing : In vitro testing against Staphylococcus aureus showed that the compound inhibited bacterial growth at concentrations as low as 10 µM, suggesting promising antimicrobial activity.

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